2-Chloro-1-cyclopropyl-2-phenylethan-1-one: A Technical Guide to Structure, Synthesis, and Applications
2-Chloro-1-cyclopropyl-2-phenylethan-1-one: A Technical Guide to Structure, Synthesis, and Applications
Executive Summary
2-Chloro-1-cyclopropyl-2-phenylethan-1-one (CAS: 1535994-87-6) is a specialized
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.[4]
Part 1: Structural Analysis & Physicochemical Properties[5]
Chemical Identity
The molecule consists of a central carbonyl group flanked by a cyclopropyl ring and a chloro-benzyl group. The presence of the chlorine atom at the
| Property | Data |
| IUPAC Name | 2-Chloro-1-cyclopropyl-2-phenylethan-1-one |
| CAS Number | 1535994-87-6 |
| Molecular Formula | C |
| Molecular Weight | 194.66 g/mol |
| SMILES | O=C(C1CC1)C(Cl)c2ccccc2 |
| InChI Key | GFPXYVDOQWHIOA-UHFFFAOYSA-N |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, CHCl |
Stereochemistry & Reactivity[5]
-
Chirality: The C2 carbon (bearing the chlorine and phenyl group) is a chiral center.[4] Synthetic preparations typically yield a racemic mixture (
), though asymmetric synthesis or chiral resolution is required for specific pharmaceutical applications.[4] -
Reactivity Profile:
-
Electrophilic
-Carbon: The C-Cl bond is activated by the adjacent carbonyl, facilitating S 2 reactions with amines, thiols, and azides.[4] -
Cyclopropyl Ring Strain: The cyclopropyl group adds steric bulk and ring strain (~27.5 kcal/mol), influencing the conformation and stability of the ketone.[4] It is generally stable under standard nucleophilic substitution conditions but can undergo ring-opening under strong acid catalysis.
-
Part 2: Synthetic Methodology
The most authoritative and scalable route to 2-Chloro-1-cyclopropyl-2-phenylethan-1-one involves the
Reaction Pathway Diagram[5]
Caption: Electrophilic
Validated Experimental Protocol
Objective: Synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one via SO
Reagents:
-
1-Cyclopropyl-2-phenylethan-1-one (1.0 eq)[5]
-
Sulfuryl Chloride (SO
Cl ) (1.1 eq)[4] -
Methanol (Catalytic, optional for activation)[4]
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with 1-cyclopropyl-2-phenylethan-1-one (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N
or Ar).[4] -
Cooling: Cool the solution to 0°C using an ice bath to suppress polychlorination side products.
-
Addition: Add Sulfuryl Chloride (11 mmol) dropwise over 20 minutes. Note: Gas evolution (SO
and HCl) will occur; ensure proper ventilation.[4] -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[7]
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO
solution to neutralize acidic byproducts. -
Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Dry combined organics over anhydrous MgSO
, filter, and concentrate under reduced pressure. The crude oil can be used directly or purified via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[4]
Mechanistic Insight: The reaction proceeds through the acid-catalyzed formation of the enol tautomer, which then attacks the electrophilic sulfuryl chloride.[4] The high acidity of the benzylic proton facilitates this enolization.[4]
Part 3: Applications in Drug Development[5]
This scaffold is a versatile precursor for constructing pharmacophores found in antiplatelet drugs, antifungals, and kinase inhibitors.[4]
Heterocycle Synthesis (Hantzsch Reaction)
The primary application is the synthesis of 2-amino-4-phenyl-5-cyclopropylthiazoles . By reacting the
Workflow:
-
Reactants: 2-Chloro-1-cyclopropyl-2-phenylethan-1-one + Thiourea.
-
Conditions: Reflux in Ethanol (2-4 hours).
-
Product: 2-Amino-4-phenyl-5-cyclopropylthiazole hydrobromide.
-
Significance: This mimics the core structure of several antifungal agents and kinase inhibitors where the cyclopropyl group provides metabolic stability and hydrophobic interaction.[4]
Prasugrel-Related Intermediates
While Prasugrel utilizes a 2-fluorophenyl analog, the 2-phenyl derivative serves as a critical Structure-Activity Relationship (SAR) probe. It allows medicinal chemists to evaluate the role of the fluorine atom in binding affinity and metabolic clearance.[4]
Application Workflow Diagram
Caption: Divergent synthesis pathways yielding thiazoles, amino ketones, and epoxides.[1][2][3][8][9][6][7][10][11]
Part 4: Safety & Handling
Warning:
-
Engineering Controls: Always handle in a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[4]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition.
References
-
PubChem. (2025).[4][8] 2-Chloro-1-cyclopropyl-2-phenylethan-1-one (Compound).[1][2] National Library of Medicine.[4] [Link][4]
-
Google Patents. (2012).[4] Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone (CN102643180B).
-
Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. [Link]
-
MDPI. (2018).[4] Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives. [Link]
Sources
- 1. 27164-09-6,3,6-dichloro-2-hydroxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 27164-09-6,3,6-dichloro-2-hydroxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 10. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 11. asianpubs.org [asianpubs.org]
